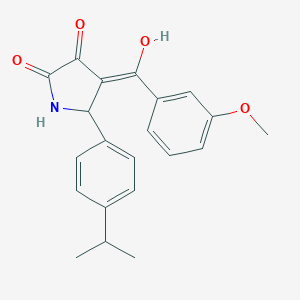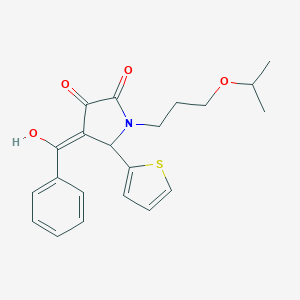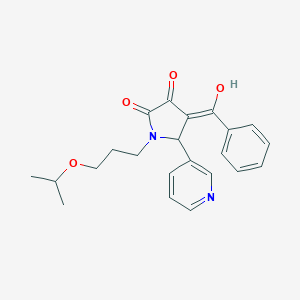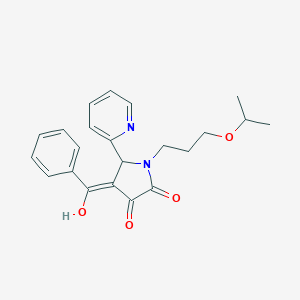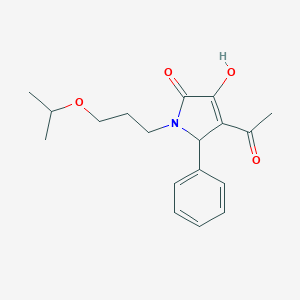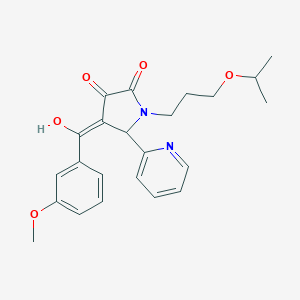
3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolone ring through cyclization reactions.
- Introduction of the hydroxy, isopropoxypropyl, methoxybenzoyl, and pyridyl groups through substitution reactions.
- Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Scaling up the reaction conditions.
- Using cost-effective reagents and solvents.
- Implementing efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation of the hydroxy group may yield a ketone or aldehyde.
- Reduction of the carbonyl group may yield an alcohol.
- Substitution reactions may yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets and pathways in biological systems. This may include:
Binding to specific receptors or enzymes: Modulating their activity.
Interfering with cellular processes: Such as signal transduction or gene expression.
Inducing or inhibiting biochemical reactions: Affecting the overall cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-HYDROXY-1-(3-ISOPROPOXYPROPYL)-4-(3-METHOXYBENZOYL)-5-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include other pyrrolones with different substituents. Examples include:
- This compound.
- This compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-propan-2-yloxypropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O5/c1-15(2)30-13-7-12-25-20(18-10-4-5-11-24-18)19(22(27)23(25)28)21(26)16-8-6-9-17(14-16)29-3/h4-6,8-11,14-15,20,26H,7,12-13H2,1-3H3/b21-19- |
InChI Key |
OYWILBVAAOOCFU-VZCXRCSSSA-N |
Isomeric SMILES |
CC(C)OCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=CC=N3 |
SMILES |
CC(C)OCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3 |
Canonical SMILES |
CC(C)OCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


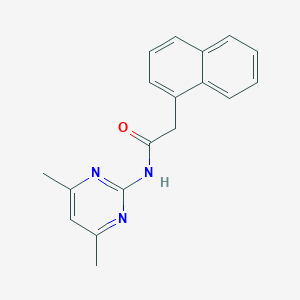
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505968.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505969.png)
![5-(4-chlorophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505971.png)
![5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505973.png)
![5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505974.png)
![4-(4-ethoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505976.png)
![4-(4-ethoxybenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505977.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505980.png)
